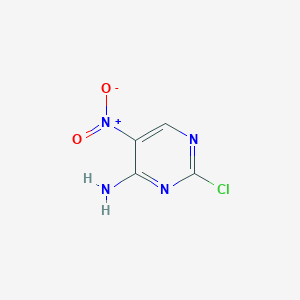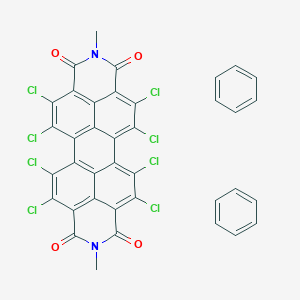
Cl8-Dmp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) is a complex organic compound with the molecular formula C38H18Cl8N2O4. This compound is known for its unique structure, which includes multiple chlorine atoms and a perylene core. It is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize waste. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations. Advanced purification techniques, such as chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perylenequinone derivatives, while substitution reactions can produce various substituted perylene compounds .
Scientific Research Applications
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Employed in the study of cellular processes and as a fluorescent marker.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and electronic materials.
Mechanism of Action
The mechanism by which Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression. The compound’s unique structure allows it to bind to various proteins and enzymes, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Perylene: A polycyclic aromatic hydrocarbon with a similar core structure but lacking chlorine and dicarboximide groups.
Naphthalene: Another polycyclic aromatic hydrocarbon with fewer rings and no chlorine or dicarboximide groups.
Anthracene: Similar to perylene but with a different arrangement of rings and no chlorine or dicarboximide groups.
Uniqueness
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) is unique due to its extensive chlorination and the presence of dimethyl and dicarboximide groups.
Properties
CAS No. |
128044-85-9 |
|---|---|
Molecular Formula |
C38H18Cl8N2O4 |
Molecular Weight |
850.2 g/mol |
IUPAC Name |
benzene;10,11,14,15,21,22,25,26-octachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C26H6Cl8N2O4.2C6H6/c1-35-23(37)11-5-3-7(15(27)19(11)31)9-4-6-13(21(33)17(9)29)25(39)36(2)26(40)14(6)22(34)18(30)10(4)8(3)16(28)20(32)12(5)24(35)38;2*1-2-4-6-5-3-1/h1-2H3;2*1-6H |
InChI Key |
PDJNBBRRHIUCNO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Cl)Cl)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C)C(=C2Cl)Cl.C1=CC=CC=C1.C1=CC=CC=C1 |
Canonical SMILES |
CN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Cl)Cl)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C)C(=C2Cl)Cl.C1=CC=CC=C1.C1=CC=CC=C1 |
Key on ui other cas no. |
128044-85-9 |
Synonyms |
enzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide) Cl8-DMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




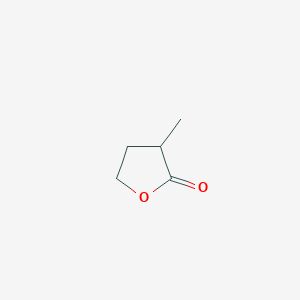
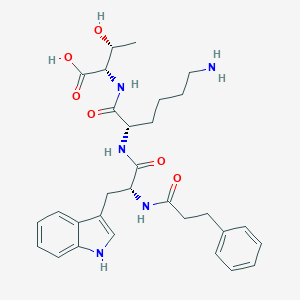
![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)
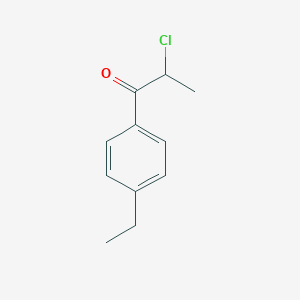
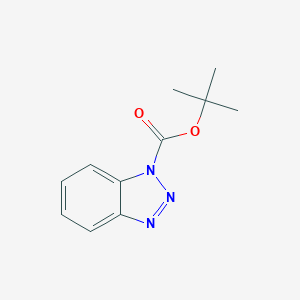
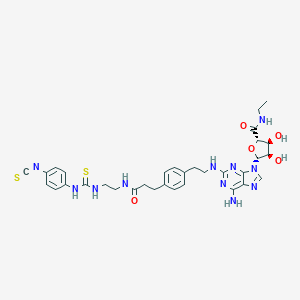

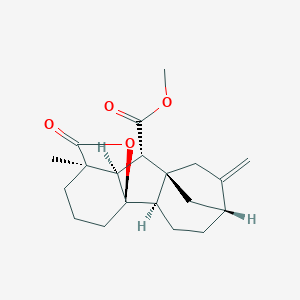
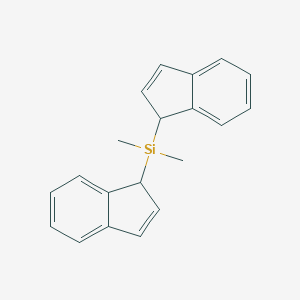

![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)
